molecular formula C20H19ClN6O5 B11492942 ethyl 3-({[5-(4-chlorophenyl)-2H-tetrazol-2-yl]acetyl}amino)-3-(3-nitrophenyl)propanoate

ethyl 3-({[5-(4-chlorophenyl)-2H-tetrazol-2-yl]acetyl}amino)-3-(3-nitrophenyl)propanoate

Cat. No.: B11492942
M. Wt: 458.9 g/mol
InChI Key: LAPZUYWROUFASB-UHFFFAOYSA-N
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Description

ETHYL 3-{2-[5-(4-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}-3-(3-NITROPHENYL)PROPANOATE is a complex organic compound that features a tetrazole ring, a chlorophenyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-{2-[5-(4-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}-3-(3-NITROPHENYL)PROPANOATE typically involves multiple steps. One common approach is to start with the preparation of the tetrazole ring, followed by the introduction of the chlorophenyl and nitrophenyl groups. The final step involves the esterification of the propanoate group.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-{2-[5-(4-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}-3-(3-NITROPHENYL)PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different products.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative.

Scientific Research Applications

ETHYL 3-{2-[5-(4-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}-3-(3-NITROPHENYL)PROPANOATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 3-{2-[5-(4-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}-3-(3-NITROPHENYL)PROPANOATE involves its interaction with specific molecular targets. The tetrazole ring and other functional groups can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 3-{2-[5-(4-BROMOPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}-3-(3-NITROPHENYL)PROPANOATE
  • ETHYL 3-{2-[5-(4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}-3-(3-NITROPHENYL)PROPANOATE

Uniqueness

ETHYL 3-{2-[5-(4-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}-3-(3-NITROPHENYL)PROPANOATE is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different substituents.

Properties

Molecular Formula

C20H19ClN6O5

Molecular Weight

458.9 g/mol

IUPAC Name

ethyl 3-[[2-[5-(4-chlorophenyl)tetrazol-2-yl]acetyl]amino]-3-(3-nitrophenyl)propanoate

InChI

InChI=1S/C20H19ClN6O5/c1-2-32-19(29)11-17(14-4-3-5-16(10-14)27(30)31)22-18(28)12-26-24-20(23-25-26)13-6-8-15(21)9-7-13/h3-10,17H,2,11-12H2,1H3,(H,22,28)

InChI Key

LAPZUYWROUFASB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC(=CC=C1)[N+](=O)[O-])NC(=O)CN2N=C(N=N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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